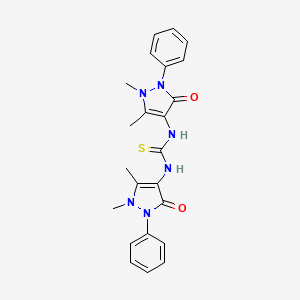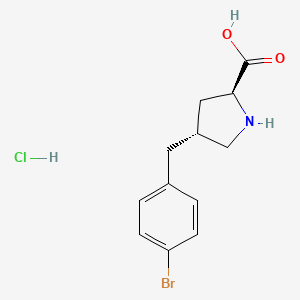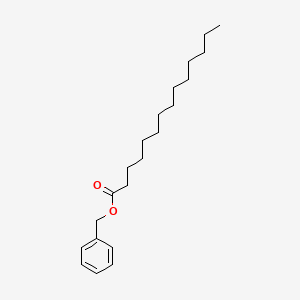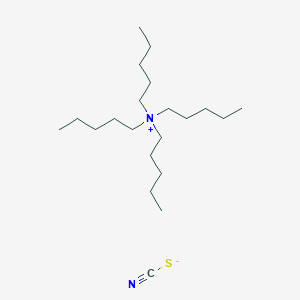
1,3-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves reacting 4-aminoantipyrine with benzoylisothiocynate in an equimolar ratio . The reaction proceeds to form the desired product.
Molecular Structure Analysis
The crystal structure of N1,N3-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanediamide hydrate has been determined. The asymmetric unit contains one molecule of the compound and two water molecules. The ligand behaves as a monobasic tridentate ligand , coordinated via the enolic carbonyl oxygen of the hydrazide moiety, azomethine nitrogen, and pyrazolone oxygen atoms . The crystallographic data are as follows:
Aplicaciones Científicas De Investigación
Docking and DFT Studies
The compound has been used in docking and Density Functional Theory (DFT) studies . These studies involve the use of computational chemistry to investigate the electronic structure of molecules. In this context, the compound was characterized by single crystal XRD analysis . The results revealed quite similarities between the experimental and theoretical calculations .
Structural Chemistry
In structural chemistry, the compound is of interest due to its complex molecular structure . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . Interaction energy calculations were conducted to find the type of interaction energy prominent in stabilizing supramolecular assembly .
Synthesis and Characterization
The compound is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The synthesized compound was then characterized using various techniques .
Biological Activity
Derivatives of 4-aminoantipyrine, a component of the compound, have been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity .
Use in Dye and Pigment Preparation
Derivatives of 4-aminoantipyrine have contributed to dye and pigment preparation .
Use as Analytical Reagents
These derivatives have also been used as analytical reagents .
Use in Chemo-sensors
The compound and its derivatives have found application in the development of chemo-sensors .
Use in the Food Industry
Finally, these derivatives have also found use in the food industry .
Mecanismo De Acción
Target of Action
It has been reported that the compound shows good binding interaction with targeted amino acids .
Mode of Action
The mode of action of this compound involves its interaction with its targets. The compound was docked with Ampicillin-CTX-M-15, and the results showed good binding interaction between the ligand and the targeted amino acids . The best binding score was -5.26 kcal/mol , indicating a strong interaction.
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the compound shows a weak weight loss up to 120 °C, which can be ascribed to the evaporation of adsorbed water . This suggests that the compound’s stability might be influenced by temperature and humidity.
Propiedades
IUPAC Name |
1,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S/c1-15-19(21(30)28(26(15)3)17-11-7-5-8-12-17)24-23(32)25-20-16(2)27(4)29(22(20)31)18-13-9-6-10-14-18/h5-14H,1-4H3,(H2,24,25,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUJOLWSNBYUIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360438 | |
| Record name | N,N'-Bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea | |
CAS RN |
26084-35-5 | |
| Record name | N,N'-Bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1597979.png)
![3-Chloro-5-[2-(3-chloro-1,2,4-thiadiazol-5-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B1597980.png)


![3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid](/img/structure/B1597987.png)






![3-[[4-[(2,4-Dinitrophenyl)azo]phenyl](2-hydroxyethyl)amino]propiononitrile](/img/structure/B1597999.png)

